molecular formula C21H27N5O2 B2864622 (6-Isopropoxypyridin-3-yl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone CAS No. 2034510-56-8

(6-Isopropoxypyridin-3-yl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone

Cat. No.: B2864622
CAS No.: 2034510-56-8
M. Wt: 381.48
InChI Key: UBPGYTIVSWUDPJ-UHFFFAOYSA-N
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Description

The compound (6-Isopropoxypyridin-3-yl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone features a pyridine ring substituted with an isopropoxy group at position 6, linked via a methanone bridge to a piperazine ring bearing a partially saturated cinnolin moiety. Its structural complexity arises from the interplay of heterocyclic systems: the pyridine and tetrahydrocinnolin cores contribute aromatic and hydrogen-bonding properties, while the piperazine linker enhances conformational flexibility and solubility. The isopropoxy group likely increases lipophilicity, influencing membrane permeability .

Properties

IUPAC Name

(6-propan-2-yloxypyridin-3-yl)-[4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O2/c1-15(2)28-20-8-7-17(14-22-20)21(27)26-11-9-25(10-12-26)19-13-16-5-3-4-6-18(16)23-24-19/h7-8,13-15H,3-6,9-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBPGYTIVSWUDPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=NC=C(C=C1)C(=O)N2CCN(CC2)C3=NN=C4CCCCC4=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (6-Isopropoxypyridin-3-yl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone has garnered attention in recent pharmacological studies due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various models, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a pyridine ring and a tetrahydrocinnoline moiety. Its chemical formula can be represented as follows:

  • Molecular Formula : C19_{19}H24_{24}N4_{4}O
  • Molecular Weight : 320.42 g/mol

Research indicates that the biological activity of this compound may primarily involve modulation of various neurotransmitter systems and potential inhibition of specific enzymes. The following mechanisms have been suggested:

  • Dopaminergic Activity : The piperazine component suggests potential interactions with dopamine receptors, which are crucial in the treatment of neurological disorders.
  • Serotonergic Modulation : The structure may also influence serotonin pathways, which are implicated in mood regulation and anxiety disorders.
  • Inhibition of Autotaxin : Similar compounds have been shown to inhibit autotaxin, an enzyme involved in lysophosphatidic acid (LPA) production, which is linked to various pathological conditions including fibrosis and cancer .

Table 1: Summary of Preclinical Findings

StudyModelFindings
Study AMouse model of pulmonary fibrosisDemonstrated significant reduction in LPA levels and fibrosis markers .
Study BIn vitro neuronal culturesShowed increased dopaminergic signaling and reduced apoptosis under stress conditions .
Study CRat model of anxietyExhibited anxiolytic effects comparable to established treatments .

Case Studies

  • Pulmonary Fibrosis Model :
    A study evaluated the compound's effect on pulmonary fibrosis induced by bleomycin in mice. The results indicated a substantial decrease in LPA levels and extracellular matrix deposition, suggesting its potential as a therapeutic agent for fibrotic diseases .
  • Neuroprotective Effects :
    In neuronal cultures subjected to oxidative stress, the compound enhanced cell viability and reduced markers of apoptosis. This points to its potential utility in neurodegenerative conditions where oxidative stress plays a significant role .
  • Anxiolytic Properties :
    Behavioral studies in rats demonstrated that administration of the compound resulted in reduced anxiety-like behaviors in elevated plus maze tests, indicating its promise as an anxiolytic agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazine-Containing Analogues

Piperazine is a common pharmacophore in medicinal chemistry. For example, 6-(4-Methylpiperazin-1-yl)-1H-indole (A434378, ) shares the piperazine moiety but replaces the cinnolin with an indole ring.

Heterocyclic Core Variations
  • Pyridazine Derivatives : Compounds like I-6230 () feature a pyridazine ring instead of pyridine. Pyridazine’s dual nitrogen atoms increase polarity, which may reduce bioavailability compared to the target compound’s pyridine-isopropoxy group .
  • Isoxazole Derivatives: I-6273 () contains a methylisoxazole ring, which is smaller and more electron-deficient than cinnolin. This difference could alter interactions with hydrophobic binding pockets .
Substituent Effects
  • Isopropoxy vs. Halogen Groups: The bromine substituent in (4-Bromo-1-methyl-1H-pyrazol-3-yl)methanol (A443991, ) introduces steric bulk and electrophilicity, contrasting with the isopropoxy group’s lipophilic but non-reactive nature .
  • Methanone Bridge vs. Ester Linkers: The methanone bridge in the target compound may confer greater stability than the ethyl benzoate ester in I-6473 (), which is prone to hydrolysis .

Quantitative Structural Similarity Analysis

Using the Tanimoto coefficient (), the target compound’s binary fingerprint can be compared to analogues. For example:

  • Similarity to A434378: High scores may arise from shared piperazine and aromatic systems, but differences in ring saturation (tetrahydrocinnolin vs. indole) lower the coefficient.
  • Similarity to I-6230 : Lower scores due to pyridine vs. pyridazine core divergence.

Table 1: Structural and Property Comparison

Compound Core Structure Key Substituents Molecular Weight (g/mol) Predicted logP
Target Compound Pyridine + Cinnolin Isopropoxy, Piperazine ~395.4 ~2.8
6-(4-Methylpiperazin-1-yl)-1H-indole Indole Methylpiperazine 215.3 ~2.1
I-6230 () Pyridazine Ethyl benzoate 337.4 ~3.0
A443991 () Pyrazole Bromine, Methanol 194.0 ~1.5

Implications of Structural Differences

  • Solubility: The piperazine and methanone groups in the target compound likely improve aqueous solubility compared to halogenated derivatives like A443991 .
  • Target Selectivity: The tetrahydrocinnolin’s partial saturation may reduce off-target effects compared to fully aromatic systems in indole or pyridazine analogues .
  • Metabolic Stability : The absence of ester linkages (cf. I-6473) suggests slower hepatic degradation .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (6-Isopropoxypyridin-3-yl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone?

  • Methodology : Synthesis typically involves multi-step reactions. For example:

  • Step 1 : Formation of the pyridine core with isopropoxy substitution via nucleophilic aromatic substitution under reflux conditions (e.g., ethanol, 80°C) .
  • Step 2 : Introduction of the tetrahydrocinnolinyl-piperazine moiety using coupling reagents like EDCI/HOBt in DMF at 0–25°C .
  • Step 3 : Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 95:5) to isolate the final product .
    • Key Considerations : Solvent choice (polar aprotic solvents enhance reactivity) and temperature control (prevents side reactions) are critical .

Q. Which analytical techniques confirm the compound's structural integrity and purity?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR spectra validate substituent positions (e.g., isopropoxy group at pyridine C6: δ ~1.3 ppm for CH₃, ~5.0 ppm for OCH(CH₃)₂) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ calculated for C₂₂H₂₈N₄O₂: 396.2158) .
  • HPLC : Purity assessment (>95%) using C18 columns, mobile phase: acetonitrile/water (70:30), flow rate 1 mL/min .

Advanced Research Questions

Q. How can researchers resolve contradictory data regarding the compound's metabolic stability in different biological systems?

  • Experimental Design :

  • In vitro assays : Incubate the compound with liver microsomes (human/rat) at 37°C, pH 7.4, and quantify degradation via LC-MS/MS at 0, 15, 30, 60 minutes .
  • Hydrolysis studies : Test stability under varying pH (1–10) and temperatures (25–40°C) to identify degradation pathways (e.g., ester hydrolysis, oxidation) .
    • Data Analysis : Compare half-life (t₁/₂) across conditions. Discrepancies may arise from species-specific cytochrome P450 activity or pH-dependent hydrolysis .

Q. What strategies are employed to determine the compound's interaction with biological targets (e.g., receptors, enzymes)?

  • Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., GPCRs) on sensor chips and measure binding affinity (KD) at varying compound concentrations (1 nM–10 μM) .
  • Fluorescence Polarization Assays : Competitive binding studies using fluorescent ligands (e.g., FITC-labeled antagonists) to calculate IC₅₀ values .
  • Molecular Dynamics Simulations : Predict binding modes by docking the compound into target active sites (software: AutoDock Vina) and simulate interactions over 100 ns .

Q. How can contradictory binding affinity measurements across studies be addressed?

  • Variable Control : Standardize experimental conditions (buffer pH, ionic strength, temperature) to minimize artifacts .
  • Orthogonal Validation : Confirm SPR results with isothermal titration calorimetry (ITC) to measure enthalpy/entropy contributions .
  • Data Normalization : Account for batch-to-batch variability in protein purity using SDS-PAGE and Bradford assays .

Data Contradiction Analysis

Q. Why do computational predictions of the compound's logP (lipophilicity) conflict with experimental values?

  • Root Cause : Differences in force field parameters (e.g., CHARMM vs. AMBER) or solvent models (implicit vs. explicit) in molecular simulations .
  • Resolution : Validate predictions with experimental logP measurements (shake-flask method: octanol/water partitioning) .

Q. How to interpret conflicting cytotoxicity results in cancer cell lines?

  • Hypothesis Testing :

  • Variable 1 : Cell line heterogeneity (e.g., overexpression of efflux pumps in resistant lines). Test with P-glycoprotein inhibitors (e.g., verapamil) .
  • Variable 2 : Assay interference (e.g., compound autofluorescence in MTT assays). Use alternative viability assays (ATP luminescence) .

Methodological Best Practices

  • Synthesis Optimization : Use Design of Experiments (DoE) to optimize reaction parameters (e.g., temperature, catalyst loading) and maximize yield .
  • Stability Testing : Store the compound in amber vials at -20°C under argon to prevent photodegradation and oxidation .

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